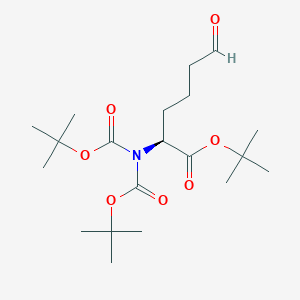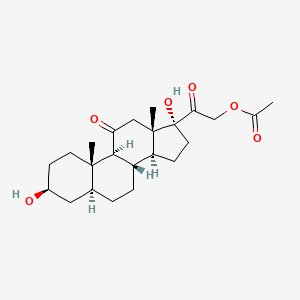
3beta,17,21-Trihydroxy-5alpha-Pregnane-11,20-dione 21-Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3beta,17,21-Trihydroxy-5alpha-Pregnane-11,20-dione 21-Acetate is a synthetic steroid compound It belongs to the class of pregnane steroids, which are derivatives of the naturally occurring steroid, pregnane
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3beta,17,21-Trihydroxy-5alpha-Pregnane-11,20-dione 21-Acetate typically involves multiple steps, starting from a suitable steroid precursor. The process includes hydroxylation reactions to introduce hydroxyl groups at specific positions on the steroid backbone. The final step involves the acetylation of the hydroxyl group at the 21st position to form the acetate ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the desired chemical transformations .
Análisis De Reacciones Químicas
Types of Reactions
3beta,17,21-Trihydroxy-5alpha-Pregnane-11,20-dione 21-Acetate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketone groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of ketones may yield secondary alcohols .
Aplicaciones Científicas De Investigación
3beta,17,21-Trihydroxy-5alpha-Pregnane-11,20-dione 21-Acetate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other steroid compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and immunomodulatory properties.
Industry: Used in the development of steroid-based pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 3beta,17,21-Trihydroxy-5alpha-Pregnane-11,20-dione 21-Acetate involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various cellular processes. The pathways involved may include anti-inflammatory and immunomodulatory pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3alpha,17alpha,21-Trihydroxy-5beta-Pregnane-11,20-dione
- 3alpha,21-Dihydroxy-5beta-Pregnane-11,20-dione
- 5alpha-Pregnane-3alpha,17alpha-diol-20-one
Uniqueness
3beta,17,21-Trihydroxy-5alpha-Pregnane-11,20-dione 21-Acetate is unique due to its specific hydroxylation pattern and acetate ester, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
1856-12-8 |
|---|---|
Fórmula molecular |
C23H34O6 |
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
[2-[(3S,5S,8S,9S,10S,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H34O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h14-17,20,25,28H,4-12H2,1-3H3/t14-,15-,16-,17-,20+,21-,22-,23-/m0/s1 |
Clave InChI |
MULICLCRGFYQJF-IOMBSTRLSA-N |
SMILES isomérico |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O |
SMILES canónico |
CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


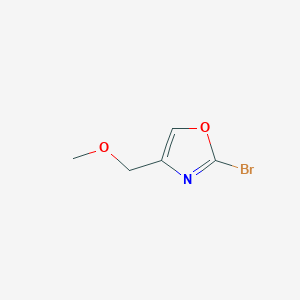
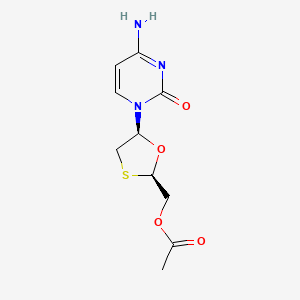
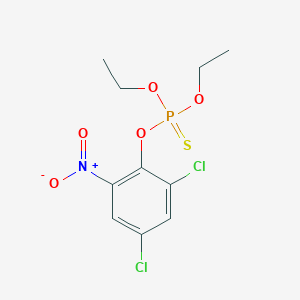
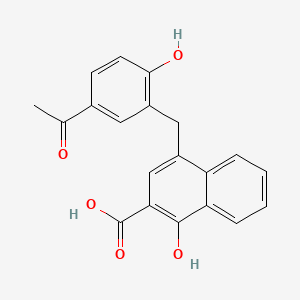
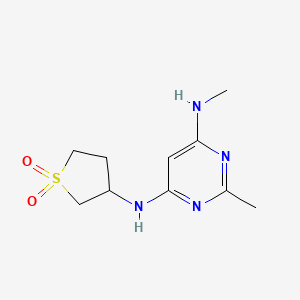
![2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B13435083.png)
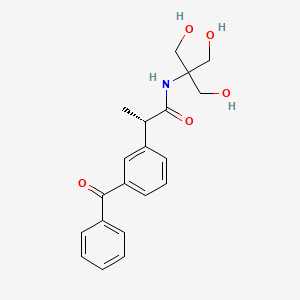
![Ethyl 5-cyano-1-[3-(trifluoromethoxy)benzyl]-1H-indole-2-carboxylate](/img/structure/B13435099.png)
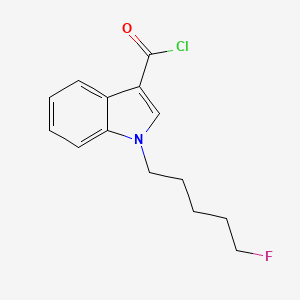
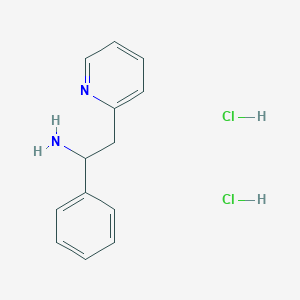
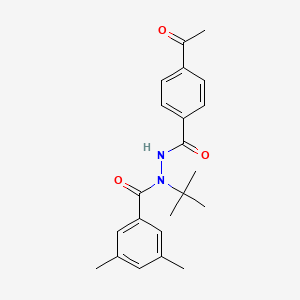
![(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl Darunavir](/img/structure/B13435146.png)
![Tert-butyl3-[(1-aminocyclopropyl)methyl]azetidine-1-carboxylate](/img/structure/B13435149.png)
